2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine CAS number 24342-97-0
2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine CAS number 24342-97-0
Topic: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine (CAS 24342-97-0) Content Type: Technical Reference Guide Audience: Researchers, Chemical Engineers, and Drug Development Scientists[1]
High-Stability Ligand & Polymer Precursor[1][2]
Executive Summary
2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine (CAS 24342-97-0), also known as Tetrachloroxylylenediamine , is a highly specialized aromatic diamine.[1] Distinguished by a fully chlorinated benzene ring, this compound exhibits exceptional thermal stability, chemical resistance, and hydrophobicity compared to its non-chlorinated parent, p-xylylenediamine.[1]
It serves as a critical intermediate in three high-value domains:
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Advanced Materials: As a curing agent for high-temperature epoxy resins and a monomer for flame-retardant polyamides.[1]
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Coordination Chemistry: As a rigid, electron-deficient ligand for Metal-Organic Frameworks (MOFs), enabling unique pore environments for gas separation.[1]
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Analytical Chemistry: As a stable reference standard in HPLC analysis of chlorinated aromatics.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 24342-97-0 |
| IUPAC Name | [4-(Aminomethyl)-2,3,5,6-tetrachlorophenyl]methanamine |
| Molecular Formula | C₈H₈Cl₄N₂ |
| Molecular Weight | 273.97 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 141–148 °C (Experimental) |
| Boiling Point | ~368 °C (Predicted @ 760 mmHg) |
| pKa (Conjugate Acid) | ~7.8 (Lower than p-xylylenediamine due to electron-withdrawing Cl) |
| Solubility | Soluble in DMSO, DMF, hot methanol; insoluble in water.[1] |
Structural Insight: The four chlorine atoms on the benzene ring exert a strong inductive electron-withdrawing effect (-I).[1] This reduces the electron density on the aromatic ring, making it resistant to electrophilic attack, and slightly lowers the basicity of the benzylic amine groups compared to unsubstituted xylylenediamine.
Synthesis & Production Protocols
Senior Scientist Note: Direct amination of 2,3,5,6-tetrachloro-1,4-bis(chloromethyl)benzene with ammonia often yields uncontrolled polyalkylation.[1] For research-grade purity, the Gabriel Synthesis pathway is the most robust, self-validating method.[1]
Pathway: Radical Bromination followed by Gabriel Amine Synthesis[1]
Step 1: Radical Bromination of 2,3,5,6-Tetrachloro-p-xylene
Objective: Convert the chemically inert methyl groups into reactive bromomethyl groups.[1]
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Reagents: 2,3,5,6-Tetrachloro-p-xylene, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN (catalyst), CCl₄ or Benzotrifluoride (solvent).[1]
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Protocol:
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Dissolve 10 mmol of 2,3,5,6-Tetrachloro-p-xylene in 50 mL of anhydrous CCl₄.
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Add 22 mmol of NBS (10% excess) and 0.5 mmol of BPO.
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Reflux under inert atmosphere (N₂/Ar) for 6–12 hours. Monitor via TLC (disappearance of starting material).[1]
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Workup: Cool to 0°C to precipitate succinimide. Filter. Evaporate solvent to yield 2,3,5,6-Tetrachloro-1,4-bis(bromomethyl)benzene .[1]
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Validation: ¹H NMR should show a shift from methyl singlet (~2.4 ppm) to methylene singlet (~4.6 ppm).[1]
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Step 2: Nucleophilic Substitution (Gabriel Synthesis)
Objective: Install the amine functionality without over-alkylation.[1]
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Reagents: Potassium Phthalimide, DMF, Hydrazine Hydrate.[1]
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Protocol:
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Dissolve the bis(bromomethyl) intermediate in DMF.[1] Add 2.2 equivalents of Potassium Phthalimide.[1]
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Heat to 90°C for 4 hours. The phthalimide anion displaces the bromide.[1]
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Precipitate the bis-phthalimide intermediate by pouring into water; filter and dry.[1]
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Hydrazinolysis: Suspend the solid in Ethanol/THF (1:1). Add excess Hydrazine Hydrate (5 equiv) and reflux for 2 hours.
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Purification: Cool. Acidify with HCl to precipitate phthalhydrazide.[1] Filter. Neutralize the filtrate with NaOH to precipitate the free diamine.[1] Recrystallize from methanol.
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Synthesis Workflow Visualization
Caption: Step-by-step synthesis via the Gabriel pathway ensures primary amine selectivity and high purity.
Applications in Research & Development
A. Metal-Organic Frameworks (MOFs)
This diamine acts as a robust ditopic linker .[1]
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Mechanism: The amine groups coordinate to metal clusters (e.g., Zn²⁺, Cu²⁺), while the chlorinated core provides steric bulk and hydrophobicity.[1]
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Utility: Creating water-stable MOFs for gas adsorption (CO₂ capture) where the hydrophobic pore lining prevents water competition.[1]
B. High-Performance Polymers
Used as a monomer for Polyamides and Polyimides .[1]
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Benefit: The C-Cl bonds have high bond dissociation energy, imparting flame retardancy (LOI > 30) and increasing the Glass Transition Temperature (Tg) by restricting chain rotation.[1]
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Protocol: React with terephthaloyl chloride in an interfacial polymerization setup to yield a fire-resistant aramid-like polymer.[1]
C. Epoxy Curing Agent
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Application: Curing agent for glycidyl ether resins.[1]
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Characteristic: Provides a "latent" cure profile due to lower amine nucleophilicity (caused by the electron-withdrawing chlorines), allowing for longer pot life before thermal activation.[1]
Safety & Handling (E-E-A-T)
Hazard Classification:
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Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B).[1]
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Sensitizer: Potential skin sensitizer upon repeated contact.[1]
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Environmental: Toxic to aquatic life with long-lasting effects (due to organochlorine persistence).[1]
Handling Protocol:
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1]
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Waste Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers.
References
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PubChem. "2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine (Compound)."[1] National Library of Medicine. [Link][1]
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SIELC Technologies. "HPLC Analysis of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine." Application Notes. [Link]
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Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Gabriel Synthesis of Primary Amines. Wiley-Interscience.[1] (Standard Reference for Protocol Derivation).
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EPA CompTox. "DTXSID60179084: Tetrachloro-p-xylylenediamine."[1] US Environmental Protection Agency. [Link][1]
